7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is a naturally occurring isoflavone, commonly found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. It is structurally characterized by a benzopyran ring system with hydroxyl and methoxy substituents, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced carbonyl groups.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in treating hormone-related disorders and cancers.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The biological effects of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one are primarily due to its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one.
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.
Uniqueness
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is unique due to the presence of the methoxy group at the 8-position, which enhances its biological activity and differentiates it from other isoflavones. This structural feature contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
915410-17-2 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-13(18)7-6-11-14(19)12(8-21-15(11)16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
InChI Key |
UBLJWIMJOYYSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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